This particular compound has been primarily investigated for its inhibitory activity against serine proteases, specifically C1r, a key enzyme in the complement system. [] The complement system is a part of the innate immune system and plays a role in inflammation and immune defense. Dysregulation of the complement system has been implicated in various diseases, making C1r a potential therapeutic target. []
7-chloro-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one is proposed to act as a serine protease inhibitor, specifically targeting C1r. [] Although the exact mechanism for this compound has not been elucidated, the general mechanism of action for benzoxazinone-based serine protease inhibitors is well-established:
The primary research application of 7-chloro-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one identified in the provided literature is as a potential inhibitor of the C1r serine protease. [] Inhibition of C1r presents a potential therapeutic strategy for diseases associated with complement system dysregulation. []
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0